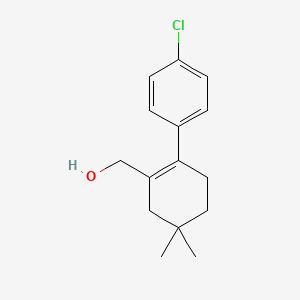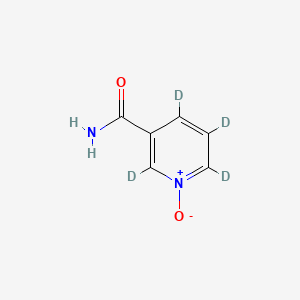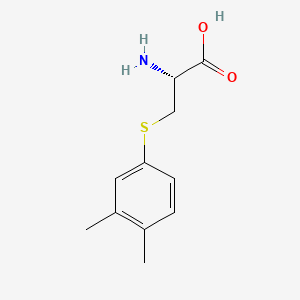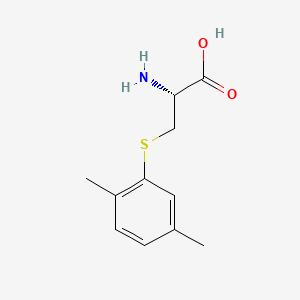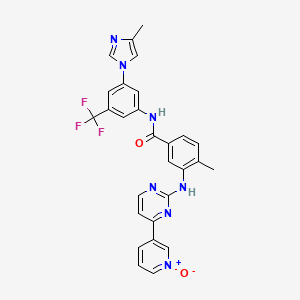
Nilotinib N-Oxide
Vue d'ensemble
Description
Nilotinib N-Oxide is a metabolite of Nilotinib, a second-generation tyrosine kinase inhibitor primarily used in the treatment of chronic myelogenous leukemia. This compound is formed through the oxidation of Nilotinib and retains some of the pharmacological properties of its parent compound. This compound is of interest due to its potential therapeutic applications and its role in the metabolic pathways of Nilotinib.
Applications De Recherche Scientifique
Nilotinib N-Oxide has several scientific research applications, including:
Chemistry: Used as a model compound to study the oxidation and reduction reactions of tyrosine kinase inhibitors.
Biology: Investigated for its role in the metabolic pathways of Nilotinib and its potential biological activities.
Medicine: Explored for its therapeutic potential in treating chronic myelogenous leukemia and other malignancies.
Industry: Utilized in the development of new synthetic methods and industrial processes for producing tyrosine kinase inhibitors.
Mécanisme D'action
Target of Action
Nilotinib N-Oxide is a tyrosine kinase inhibitor that primarily targets BCR-ABL, c-kit, and PDGF . These targets play a crucial role in the pathogenesis of various leukemias, including chronic myeloid leukemia (CML) .
Mode of Action
The compound works by inhibiting the tyrosine kinase activity of the BCR-ABL protein . This inhibition disrupts the signaling pathways that drive the proliferation and survival of leukemia cells, thereby exerting its therapeutic effects .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the BCR-ABL signaling pathway. By inhibiting the tyrosine kinase activity of the BCR-ABL protein, this compound disrupts this pathway, leading to the suppression of leukemia cell proliferation .
Pharmacokinetics
this compound is tightly bound to plasma proteins and is transported to the liver, where it is metabolized by CYP3A4 through oxidation and hydroxylation pathways to form nilotinib carboxylic acid and this compound . The compound also regulates the hepatic enzymes (CYP3A4, CYP2C8, CYP2C9, CYP2D6, and UGT1A1) through a feedback mechanism . These properties influence the compound’s bioavailability and its overall pharmacokinetic profile.
Result of Action
The inhibition of the BCR-ABL protein’s tyrosine kinase activity by this compound leads to the suppression of leukemia cell proliferation . This results in the therapeutic benefits observed in the treatment of various leukemias, including CML .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s absorption and metabolism can be affected by the presence of other drugs that induce or inhibit CYP3A4 . Additionally, the compound’s action can be influenced by the patient’s disease state and genetic factors .
Orientations Futures
Analyse Biochimique
Biochemical Properties
Nilotinib N-Oxide, like its parent compound Nilotinib, is believed to interact with several key enzymes and proteins. It targets BCR-ABL, c-kit, and PDGF . These interactions play a crucial role in its biochemical reactions.
Cellular Effects
The cellular effects of this compound are largely derived from its inhibition of the tyrosine kinase activity of the BCR-ABL protein . This inhibition can influence cell function, impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves direct binding to its target proteins and inhibition of their activity . This results in changes in gene expression and impacts the function of cells at the molecular level.
Temporal Effects in Laboratory Settings
It is known that Nilotinib, the parent compound, can have varying effects over time .
Dosage Effects in Animal Models
It is known that Nilotinib, the parent compound, can have varying effects at different dosages .
Metabolic Pathways
It is known that Nilotinib, the parent compound, interacts with several enzymes and cofactors .
Transport and Distribution
It is known that Nilotinib, the parent compound, can interact with several transporters and binding proteins .
Subcellular Localization
It is known that Nilotinib, the parent compound, can be directed to specific compartments or organelles .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Nilotinib N-Oxide can be synthesized through the oxidation of Nilotinib. The oxidation process typically involves the use of oxidizing agents such as hydrogen peroxide or peracids under controlled conditions. The reaction is carried out in an appropriate solvent, such as methanol or acetonitrile, and may require a catalyst to facilitate the oxidation process.
Industrial Production Methods: The industrial production of this compound follows similar principles as the laboratory synthesis but on a larger scale. The process involves the careful control of reaction parameters to ensure high yield and purity. Industrial methods may employ continuous flow reactors to enhance the efficiency and scalability of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions: Nilotinib N-Oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized metabolites.
Reduction: Reduction reactions can convert this compound back to Nilotinib.
Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation.
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, further oxidation can produce more oxidized metabolites, while reduction can regenerate Nilotinib.
Comparaison Avec Des Composés Similaires
Imatinib: Another tyrosine kinase inhibitor used in the treatment of chronic myelogenous leukemia.
Dasatinib: A multi-targeted tyrosine kinase inhibitor with a broader spectrum of activity.
Bosutinib: A dual Src/Abl kinase inhibitor used in the treatment of chronic myelogenous leukemia.
Ponatinib: A third-generation tyrosine kinase inhibitor effective against resistant forms of chronic myelogenous leukemia.
Uniqueness: Nilotinib N-Oxide is unique due to its specific formation through the oxidation of Nilotinib and its retention of some pharmacological properties of the parent compound. Its distinct metabolic profile and potential therapeutic applications make it a valuable compound for further research and development.
Propriétés
IUPAC Name |
4-methyl-N-[3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-[[4-(1-oxidopyridin-1-ium-3-yl)pyrimidin-2-yl]amino]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22F3N7O2/c1-17-5-6-19(10-25(17)36-27-32-8-7-24(35-27)20-4-3-9-38(40)15-20)26(39)34-22-11-21(28(29,30)31)12-23(13-22)37-14-18(2)33-16-37/h3-16H,1-2H3,(H,34,39)(H,32,35,36) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGMQYIIDZDUGEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)N3C=C(N=C3)C)NC4=NC=CC(=N4)C5=C[N+](=CC=C5)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H22F3N7O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80858167 | |
| Record name | 4-Methyl-N-[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-{[4-(1-oxo-1lambda~5~-pyridin-3-yl)pyrimidin-2-yl]amino}benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80858167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
545.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1246817-85-5 | |
| Record name | BEJ-866 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1246817855 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Methyl-N-[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-{[4-(1-oxo-1lambda~5~-pyridin-3-yl)pyrimidin-2-yl]amino}benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80858167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BEJ-866 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/64944G3T8B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[2'-(7''-Deazaguanine)ethyl]benzoic Acid N-Hydroxysuccinimide Ester](/img/structure/B565660.png)
![5-methyl-5H-dibenzo[b,d]azepin-6(7H)-one](/img/structure/B565663.png)
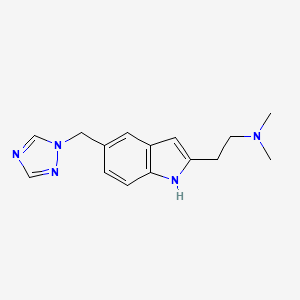
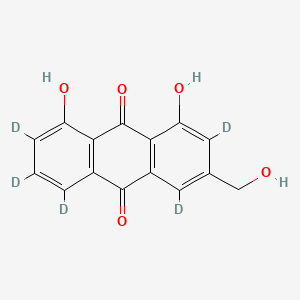
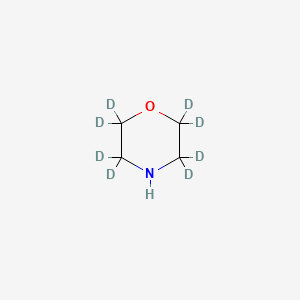
![Ethyl 2-[[1-ethoxy-3-[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]-1-oxopropan-2-yl]disulfanyl]-3-[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]propanoate](/img/structure/B565668.png)
![2-[[1-Carboxy-2-[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]ethyl]disulfanyl]-3-[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]propanoic acid](/img/structure/B565669.png)
